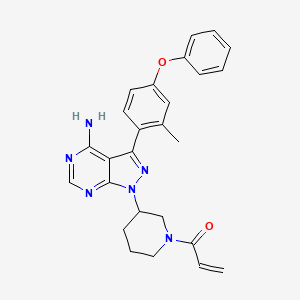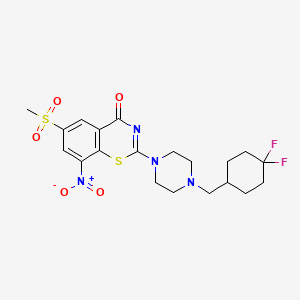
pan-HER-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pan-HER-IN-1 is an irreversible, orally active inhibitor that targets the human epidermal growth factor receptor family, which includes epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 3, and human epidermal growth factor receptor 4. This compound has shown significant potential in inducing apoptosis and exhibiting antitumor activities .
Vorbereitungsmethoden
The synthesis of pan-HER-IN-1 involves the preparation of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, which serves as the core structure. The synthetic route typically includes the following steps:
Amidation: Formation of the quinazolin-4-amine structure.
Purification: The final compound is purified using chromatographic techniques to ensure high purity.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Pan-HER-IN-1 undergoes several types of chemical reactions:
Oxidation: This reaction can modify the indole ring, potentially affecting the compound’s activity.
Reduction: Reduction reactions can alter the quinazoline structure, impacting its binding affinity.
Substitution: Various substitutions on the indole or quinazoline rings can be performed to create derivatives with different properties.
Common reagents used in these reactions include bromine for bromination, amines for amidation, and various oxidizing or reducing agents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Pan-HER-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying irreversible inhibitors and their synthesis.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancers that overexpress human epidermal growth factor receptor family members.
Wirkmechanismus
Pan-HER-IN-1 exerts its effects by irreversibly binding to the tyrosine kinase domains of the human epidermal growth factor receptor family members. This binding inhibits the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. The molecular targets include epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 3, and human epidermal growth factor receptor 4 .
Vergleich Mit ähnlichen Verbindungen
Pan-HER-IN-1 is unique due to its irreversible binding and broad-spectrum inhibition of the human epidermal growth factor receptor family. Similar compounds include:
These compounds share similar mechanisms of action but differ in their specific applications, activation conditions, and side effect profiles.
Eigenschaften
Molekularformel |
C19H14BrN5O |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
N-[4-[(3-bromo-1H-indol-5-yl)amino]quinazolin-6-yl]prop-2-enamide |
InChI |
InChI=1S/C19H14BrN5O/c1-2-18(26)24-11-3-6-17-14(8-11)19(23-10-22-17)25-12-4-5-16-13(7-12)15(20)9-21-16/h2-10,21H,1H2,(H,24,26)(H,22,23,25) |
InChI-Schlüssel |
ATUXFPJRTSKHFB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC4=C(C=C3)NC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)

![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)


